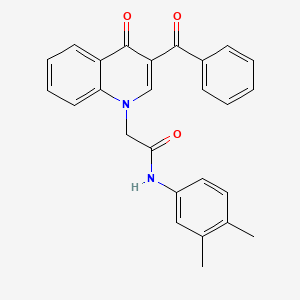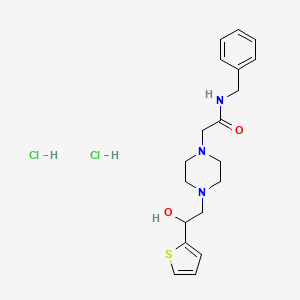![molecular formula C23H24N4O3S B2647351 5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-94-0](/img/structure/B2647351.png)
5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups, including an oxazole ring, a sulfonyl group, and a carbonitrile group. It also has a piperidine ring, which is a common motif in many pharmaceuticals .
Scientific Research Applications
Synthesis and Biological Evaluation of Heterocyclic Compounds
A study by Suresh et al. (2016) presented the synthesis and pharmacological evaluation of novel thiazolo-triazolo-pyridine derivatives, showing significant antimicrobial activity against various bacteria and fungi. This suggests that related oxazole derivatives could possess similar antimicrobial properties (Suresh, Lavanya, & Rao, 2016).
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, demonstrating moderate to good antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Karayel (2021) conducted molecular stabilities, conformational analyses, and docking studies on benzimidazole derivatives bearing the triazole moiety as EGFR inhibitors, highlighting the potential of similar compounds in cancer research (Karayel, 2021).
Antimicrobial and Antituberculosis Activity
- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating potential applications in tuberculosis treatment (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Anticancer Activity
- Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated their estrogen receptor binding affinity and molecular docking, revealing certain compounds with promising anti-proliferative activities against breast cancer cell lines (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
properties
IUPAC Name |
5-[(4-methylphenyl)methylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-5-7-18(8-6-17)16-25-23-21(15-24)26-22(30-23)19-9-11-20(12-10-19)31(28,29)27-13-3-2-4-14-27/h5-12,25H,2-4,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXCOWFMNJRMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) benzoate](/img/structure/B2647269.png)
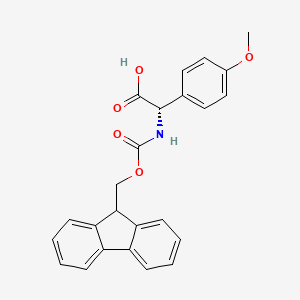
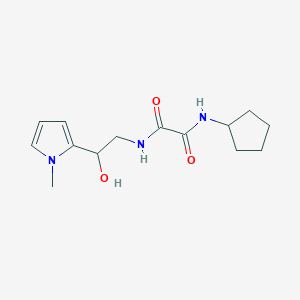
![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)
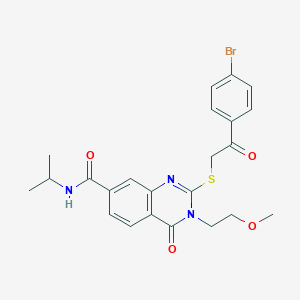

![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)
![N-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2647282.png)
![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)
